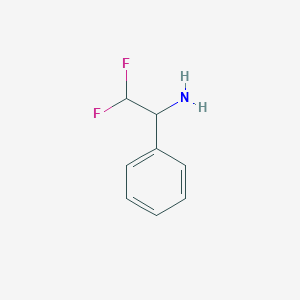

2,2-Difluoro-1-phenylethan-1-amine

Description

2,2-Difluoro-1-phenylethan-1-amine (C₈H₉F₂N) is a fluorinated primary amine characterized by a phenyl group and two fluorine atoms attached to the β-carbon of the ethanamine backbone. Its molecular structure (SMILES: C1=CC=C(C=C1)[C@@H](C(F)F)N) features a chiral center at the α-carbon, with the (1S)-enantiomer being explicitly documented . The compound’s fluorine atoms confer enhanced electronegativity and metabolic stability, making it valuable in medicinal chemistry and organic synthesis. Notably, it serves as a precursor for synthesizing fluorinated indoles and indolines via palladium-catalyzed C–H/N–H coupling .

Properties

CAS No. |

773127-20-1 |

|---|---|

Molecular Formula |

C8H9F2N |

Molecular Weight |

157.16 g/mol |

IUPAC Name |

2,2-difluoro-1-phenylethanamine |

InChI |

InChI=1S/C8H9F2N/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8H,11H2 |

InChI Key |

DYKGDAUEEKXLNO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(F)F)N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)F)N |

Origin of Product |

United States |

Preparation Methods

Representative Process:

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Starting material | 2,2-difluoro-1-chloroethane | — | |

| Amine source | Prop-2-en-1-amine or phenylethylamine | — | , |

| Heating | 120°C in autoclave | 65–87% | |

| Duration | 16–24 hours | — |

This method involves nucleophilic substitution of the chloro group with the amine, followed by fluorination steps to introduce the difluoro moiety.

Industrial-Scale Fluorination

Large-scale production employs continuous flow reactors to ensure safety and consistency. These reactors facilitate controlled fluorination using reagents like DAST or Deoxo-Fluor under optimized conditions, often at low temperatures to prevent side reactions.

Process Highlights:

| Feature | Description | Reference |

|---|---|---|

| Reactor type | Continuous flow | |

| Fluorination reagent | DAST or Deoxo-Fluor | |

| Temperature | -20°C to 0°C | |

| Yield | Typically >70% |

This scalable approach ensures high purity and yields suitable for pharmaceutical applications.

Stereochemical Control and Enantiomeric Purity

Achieving enantiomeric purity, particularly for the (1R)- or (1S)-isomers, involves chiral resolution techniques or asymmetric synthesis strategies:

- Chiral auxiliaries or chiral catalysts can be employed during fluorination.

- Chiral chromatography (e.g., HPLC with chiral stationary phases) is used to isolate enantiomerically pure compounds.

Recent advances have demonstrated the use of chiral catalysts in fluorination reactions, significantly improving stereoselectivity.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-phenylethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2,2-Difluoro-1-phenylethan-1-amine serves as a crucial building block in organic synthesis. Its fluorinated structure allows for the development of more complex molecules through various synthetic routes. For example, it is utilized in the synthesis of chiral β,β-difluoroamines via transaminase-catalyzed reactions. These reactions have shown high enantioselectivity and conversion rates under mild conditions, making them valuable in pharmaceutical applications .

Biological Research

Pharmaceutical Potential

Research indicates that this compound exhibits potential therapeutic effects. Studies have demonstrated its ability to interact with neurotransmitter receptors and enzymes, suggesting implications in treating neuropsychiatric disorders. The presence of fluorine enhances binding affinity, which is critical for drug design aimed at optimizing efficacy and minimizing side effects.

Case Study: Enzyme Interaction

A study explored the interactions of 2,2-Difluoro-1-phenylethan-1-one with various transaminases. The results showed that under optimized conditions, the compound could be converted into enantiopure β,β-difluoroamines with high yields. This highlights its utility in developing novel therapeutics that target specific biochemical pathways while maintaining stereochemical integrity .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and polymers. The compound's synthesis often involves advanced catalytic processes to ensure high yield and purity on a large scale .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in various applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular features of 2,2-difluoro-1-phenylethan-1-amine and its analogs:

Key Observations :

- Substituent Effects : The addition of halogens (Cl, F) or functional groups (e.g., benzodioxol, difluoromethoxy) alters electronic properties and steric bulk. For example, trifluoromethyl (CF₃) groups in the compound from enhance metabolic resistance compared to the parent structure .

- Chirality : The (1S)-configuration of this compound is critical for stereoselective reactions, such as asymmetric synthesis of indoles . In contrast, analogs like N-benzyl derivatives lack chiral centers, simplifying synthesis but limiting enantioselective applications.

Q & A

Q. Methodological Guidance

- Structural elucidation : X-ray crystallography confirms regiochemistry and fluorine positioning .

- Quantitative analysis : ¹⁹F NMR quantifies fluorinated byproducts, while LC-MS monitors reaction progress .

- Thermal stability : DSC/TGA assesses decomposition profiles under nitrogen .

What strategies assess the biological activity of fluorinated derivatives of this amine?

Q. Pharmacological Research

- In vitro assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement .

- Toxicity profiling : Evaluate cytotoxicity (MTT assay) and metabolic stability (hepatic microsome incubation) .

- ADME studies : Use Caco-2 cell monolayers to predict intestinal absorption and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.